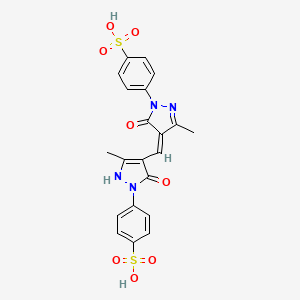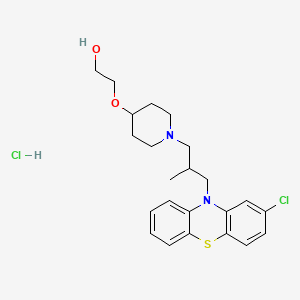
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by its unique chemical structure, which includes a phenothiazine core substituted with various functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the chloro and piperidino substituents. Common reagents used in these reactions include chlorinating agents, alkylating agents, and piperidine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro or nitro groups, converting them to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted phenothiazines.
Applications De Recherche Scientifique
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Specific pathways involved may include dopamine and serotonin receptor signaling, which are relevant to its potential antipsychotic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects and structural similarity to the compound .
Fluphenazine: A phenothiazine used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other phenothiazines. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects or side effect profiles.
Propriétés
Numéro CAS |
40255-65-0 |
|---|---|
Formule moléculaire |
C23H30Cl2N2O2S |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
2-[1-[3-(2-chlorophenothiazin-10-yl)-2-methylpropyl]piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C23H29ClN2O2S.ClH/c1-17(15-25-10-8-19(9-11-25)28-13-12-27)16-26-20-4-2-3-5-22(20)29-23-7-6-18(24)14-21(23)26;/h2-7,14,17,19,27H,8-13,15-16H2,1H3;1H |
Clé InChI |
OTHZXDUMDDSFAF-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCC(CC1)OCCO)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


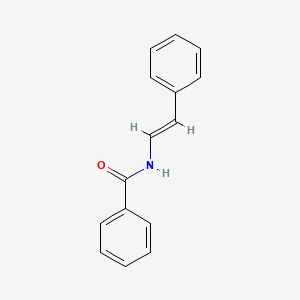
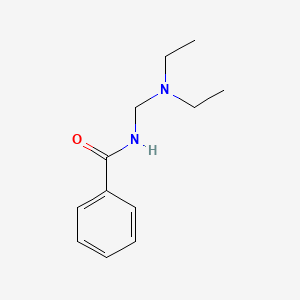

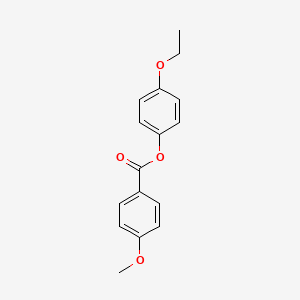

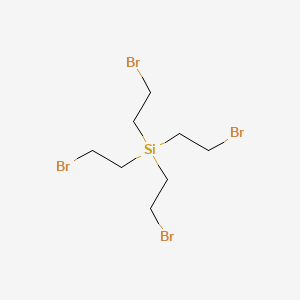
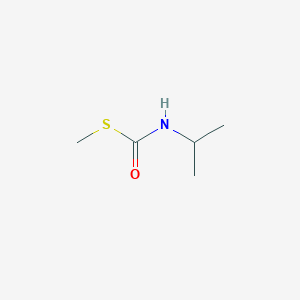
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
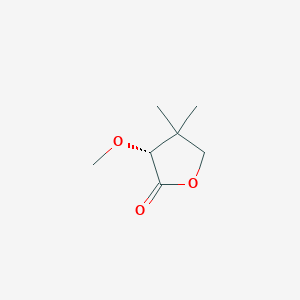
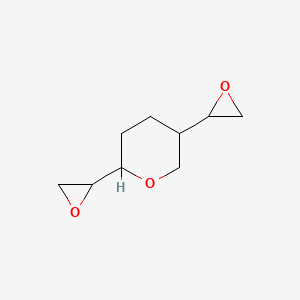
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
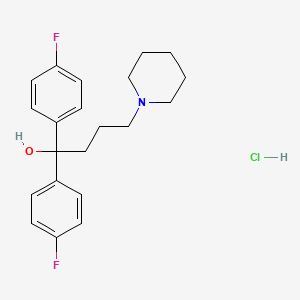
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)
